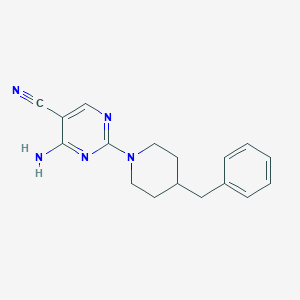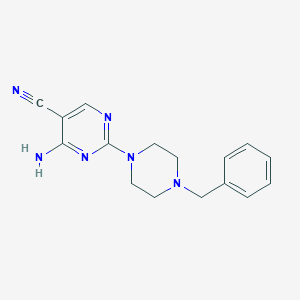![molecular formula C18H14N4OS B276457 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276457.png)
3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that the compound exerts its biological activity by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of COX-2 by binding to its active site and blocking the production of prostaglandins, which are involved in inflammation and pain. The compound has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway and disrupting the balance between pro- and anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vary depending on the specific application. In medicinal chemistry, the compound has been shown to reduce inflammation and pain by inhibiting the activity of COX-2 and blocking the production of prostaglandins. It has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway and disrupting the balance between pro- and anti-apoptotic proteins.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to be used as a building block for the synthesis of novel organic compounds. The compound has been shown to have a high degree of structural diversity, which makes it a versatile starting material for the development of new materials and drugs.
However, there are also some limitations associated with the use of 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments. For example, the compound is relatively unstable and can undergo decomposition under certain conditions. It also has low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
For the research and development of 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the development of new materials and devices, as well as the optimization of the compound's biological activity for use in drug development.
Synthesis Methods
The synthesis of 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most commonly used methods involves the reaction of 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thiol and (E)-1-(2-bromo-phenyl)-2-phenyl-ethene in the presence of a base such as potassium carbonate or sodium hydride. The reaction is carried out in a suitable solvent such as DMF or DMSO at an elevated temperature of around 120-130°C. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various scientific fields. In medicinal chemistry, the compound has been studied for its anti-inflammatory, analgesic, and anticancer properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. The compound has also been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway.
In addition to medicinal chemistry, 3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied in the field of materials science. The compound has been used as a building block for the synthesis of novel organic semiconductors and has shown promising results in the development of organic photovoltaic devices.
properties
Product Name |
3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C18H14N4OS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N4OS/c1-23-15-9-5-8-14(12-15)17-19-20-18-22(17)21-16(24-18)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
InChI Key |
XCGGBKBZBTZEBQ-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4 |
SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276379.png)
![N-phenyl-N'-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B276380.png)
![Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B276383.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)
![3-(trifluoromethyl)-7H-[1,2,4]triazolo[3',4':2,3][1,3]thiazino[5,6-c]quinolin-7-one](/img/structure/B276385.png)
![N-[4-(aminosulfonyl)phenyl]-2-[3-(3-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B276387.png)
![2-{[4-(Methylamino)-5-(2-thienyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl]sulfanyl}acetamide](/img/structure/B276388.png)
![N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea](/img/structure/B276389.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276391.png)
![N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B276395.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine](/img/structure/B276399.png)
![Ethyl 2-{[(isopropylamino)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B276400.png)